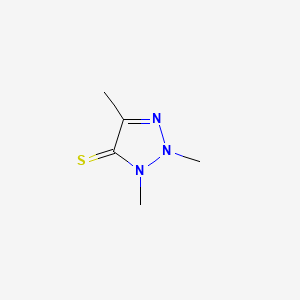
4H-1,2,3-Triazole-4-thione, 2,3-dihydro-2,3,5-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Trimethyl-1H-1,2,3-triazole-5(2H)-thione is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Trimethyl-1H-1,2,3-triazole-5(2H)-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 1,2,4-trimethyl-1H-1,2,3-triazole with sulfur sources such as thiourea or elemental sulfur in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, temperature, and reaction time are critical factors in the industrial synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1,2,4-Trimethyl-1H-1,2,3-triazole-5(2H)-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thione group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkyl halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1,2,4-Trimethyl-1H-1,2,3-triazole-5(2H)-thione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1,2,4-Trimethyl-1H-1,2,3-triazole-5(2H)-thione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Trimethyl-1H-1,2,3-triazole: Lacks the thione group but shares the triazole core structure.
1,2,4-Trimethyl-1H-1,2,3-triazole-5(2H)-one: Contains a carbonyl group instead of a thione group.
Uniqueness
1,2,4-Trimethyl-1H-1,2,3-triazole-5(2H)-thione is unique due to the presence of the thione group, which imparts distinct chemical and biological properties. This functional group can participate in specific reactions and interactions that are not possible with similar compounds lacking the thione group.
Propiedades
Número CAS |
64808-27-1 |
|---|---|
Fórmula molecular |
C5H9N3S |
Peso molecular |
143.21 g/mol |
Nombre IUPAC |
2,3,5-trimethyltriazole-4-thione |
InChI |
InChI=1S/C5H9N3S/c1-4-5(9)7(2)8(3)6-4/h1-3H3 |
Clave InChI |
APQPWZBITGAASB-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(N(C1=S)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6,8-Trimethyl-4-(morpholin-4-yl)imidazo[1,5-a]pyrimidine](/img/structure/B12908561.png)
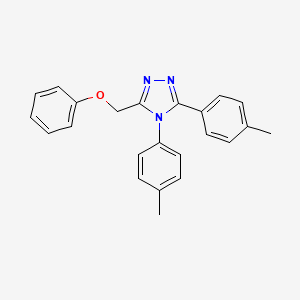
![Isopentyl 4'-phenyl-[2,2'-biquinoline]-4-carboxylate](/img/structure/B12908568.png)
![N-Benzoyl-3'-O-benzoyl-2'-O-[(2-nitrophenyl)methyl]adenosine](/img/structure/B12908572.png)
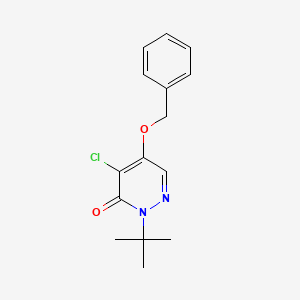
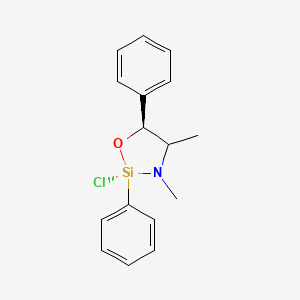

![Isoxazolo[5,4-b]pyridine, 5-ethyl-6-(4-methoxyphenyl)-3-phenyl-](/img/structure/B12908595.png)
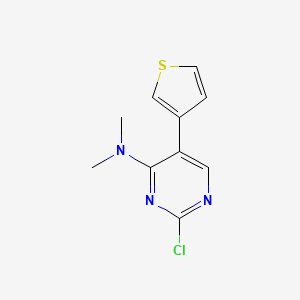
![4-Acridinecarboxamide, 9-chloro-N-[2-(dimethylamino)ethyl]-5-methyl-](/img/structure/B12908624.png)
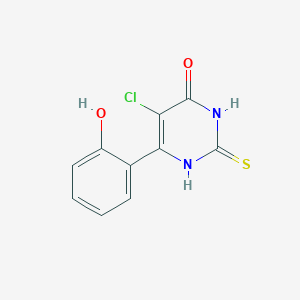
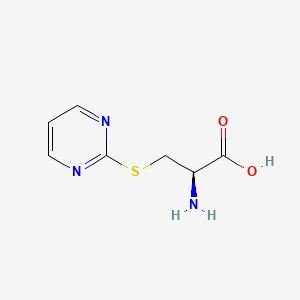

methanone](/img/structure/B12908666.png)
